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Compound of Interest

Compound Name: N-(6-Formylpyridin-2-yl)acetamide

Cat. No.: B175368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of the novel compound N-(6-Formylpyridin-
2-yl)acetamide. Due to the absence of published experimental data for this specific molecule,
this guide presents a robust, hypothetical framework based on established synthetic routes and
predictive spectroscopic analysis, drawing parallels with closely related, characterized
compounds.

Introduction

N-(6-Formylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal
chemistry and drug development due to the prevalence of the acetamide and formyl-pyridine
scaffolds in biologically active molecules. Accurate structure determination is the cornerstone of
understanding its chemical properties and potential therapeutic applications. This document
outlines the logical workflow for its synthesis and the multi-faceted spectroscopic approach
required for its unambiguous structure elucidation.

Proposed Synthetic Pathway

The synthesis of N-(6-Formylpyridin-2-yl)acetamide can be logically achieved through a two-
step process, commencing with the synthesis of the key intermediate, 2-amino-6-
formylpyridine, followed by N-acetylation.
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Proposed Synthesis of N-(6-Formylpyridin-2-yl)acetamide

Step 1: Synthesis of Precursor

(Z—Amino—G—methyIpyridine)

xidation

( )

Acetic Anhydride or
Acetyl Chloride

Step 2: N-Acetylation

( )

Click to download full resolution via product page
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Acetylation of 2-Amino-6-

formylpyridine

This protocol describes a general method for the N-acetylation of an aminopyridine derivative.

¢ Dissolution: Dissolve 2-amino-6-formylpyridine (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF).

¢ Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine,
to the solution.
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e Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) or acetyl
chloride (1.1 eq) dropwise while stirring.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Work-up: Upon completion, quench the reaction with water and extract the product with an
organic solvent.

 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Structure Elucidation Workflow

The definitive identification of N-(6-Formylpyridin-2-yl)acetamide requires a combination of
spectroscopic technigues to probe its molecular structure.

Structure Elucidation Workflow

Synthesized CompouncD
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Caption: Logical workflow for spectroscopic structure elucidation.

Spectroscopic Data Analysis (Predicted and Analog-
Based)

The following tables summarize the expected spectroscopic data for N-(6-Formylpyridin-2-
yl)acetamide. These values are based on predictions and data from analogous compounds.

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

Parameter Expected Value Notes

Molecular Formula C8H8N202

Molecular Weight 164.16 g/mol

(M+H)+ m/z 165.06 Expected in ESI+ mode.

Corresponding to loss of acetyl
Key Fragments m/z 122, 94, 43 group, loss of formyl and

acetyl, and acetyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.
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Functional Group

Expected Wavenumber (cm-

Vibration Mode

1)
N-H (Amide) 3300 - 3100 Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C=0 (Aldehyde) 1710 - 1690 Stretching
C=0 (Amide I) 1680 - 1650 Stretching
N-H (Amide II) 1550 - 1510 Bending
C=N, C=C (Pyridine) 1600 - 1450 Ring Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

1H NMR (Predicted, 400 MHz, CDCI3)

Expected Coupling
Proton Chemical Shift Multiplicity Constant (J, Integration
(3, ppm) Hz)
Aldehyde (-CHO) 9.9-10.1 Singlet (s) - 1H
Pyridine H-3 7.8-8.0 Doublet (d) ~8.0 1H
Pyridine H-4 76-7.8 Triplet (t) ~8.0 1H
Pyridine H-5 8.1-8.3 Doublet (d) ~8.0 1H
Amide (-NH) 85-95 Singlet (s) - 1H
Acetyl (-CH3) 21-23 Singlet (s) - 3H

13C NMR (Predicted, 100 MHz, CDCI3)
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Carbon Expected Chemical Shift (3, ppm)
Aldehyde (-CHO) 190 - 194

Amide (-C=0) 168 - 170

Pyridine C-2 150 - 153

Pyridine C-6 152 - 155

Pyridine C-4 138 - 140

Pyridine C-3 120 - 122

Pyridine C-5 118 -120

Acetyl (-CH3) 23-25

Signaling Pathways and Logical Relationships

While the specific biological activity of N-(6-Formylpyridin-2-yl)acetamide is yet to be
determined, compounds with similar structural motifs have been implicated in various signaling
pathways. For instance, substituted pyridines are known to interact with kinases and other
enzymes. The elucidation of its biological function would follow a standard drug discovery
workflow.
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Hypothetical Biological Screening Workflow
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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